Oxazole-4-carboxylic acid
Overview
Description
Oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazole derivatives.
Fischer Oxazole Synthesis: This method utilizes cyanohydrins and aldehydes to produce oxazoles.
Van Leusen Reaction: This reaction involves aldehydes and TosMIC (tosylmethyl isocyanide) to synthesize oxazoles.
Other Methods: Additional methods include the reaction of α-haloketones with formamide and cycloisomerization of propargyl amides.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness.
Types of Reactions:
Electrophilic Substitution: this compound can undergo electrophilic substitution reactions, particularly at the C5 position.
Nucleophilic Substitution: Nucleophilic substitution reactions can occur at the C2 position when suitable leaving groups are present.
Cycloaddition Reactions: this compound can participate in Diels-Alder and [2+3] cycloaddition reactions, forming various cyclic products.
Common Reagents and Conditions:
Electrophilic Substitution: Typically requires electron-donating groups and strong electrophiles.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Cycloaddition Reactions: Often conducted with dienes and electrophilic alkenes under thermal or catalytic conditions.
Major Products:
Electrophilic Substitution: Substituted oxazole derivatives.
Nucleophilic Substitution: Functionalized oxazole derivatives.
Cycloaddition Reactions: Bicyclic intermediates and pyridine derivatives.
Scientific Research Applications
Oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole-4-carboxylic acid varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting specific enzymes.
Anticancer Activity: It interferes with cellular signaling pathways, leading to apoptosis in cancer cells.
Anti-inflammatory Activity: It inhibits the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Isoxazole: Contains an oxygen and nitrogen atom at positions 1 and 2, respectively.
Thiazole: Contains a sulfur and nitrogen atom at positions 1 and 3, respectively.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness of Oxazole-4-carboxylic Acid:
Structural Features: The presence of a carboxylic acid group at the 4-position provides unique reactivity and potential for derivatization.
Biological Activity: Exhibits a broad spectrum of biological activities, making it a versatile scaffold for drug development.
This compound stands out due to its unique structural features and diverse applications in various scientific fields. Its potential for further research and development continues to make it a compound of significant interest.
Biological Activity
Oxazole-4-carboxylic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the various biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Overview of this compound
This compound is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The structural diversity of oxazole derivatives allows for the exploration of various pharmacological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound derivatives possess significant antimicrobial properties. For instance, compounds derived from Phoma macrostoma exhibited notable inhibition of biofilm formation in Staphylococcus aureus, with inhibition percentages reaching up to 79% at concentrations of 250 µg/mL . The compounds also showed weak cytotoxic activity against various cancer cell lines, with an IC50 value of 23 µg/mL for certain derivatives .
Compound | Biofilm Inhibition (%) | IC50 (µg/mL) |
---|---|---|
Compound 2 | 65% | 23 |
Compound 3 | 75% | 23 |
Compound 5 | 79% | - |
Compound 6 | 76% | - |
2. Anticancer Activity
This compound derivatives have shown promise in anticancer applications. A study highlighted the cytotoxic effects of these compounds against several cancer cell lines, suggesting their potential as lead compounds in cancer therapy . The mechanism involves inducing apoptosis in cancer cells, although further research is necessary to elucidate specific pathways involved.
3. Neuroprotective Effects
Recent investigations into oxazole-based compounds have revealed their potential as neuroprotective agents. For example, HUP-55, a nonpeptidic oxazole-based inhibitor, demonstrated efficacy in reducing neurodegenerative markers in mouse models of Parkinson's disease . This compound modulates protein-protein interactions related to neurodegeneration, enhancing the activity of protein phosphatase 2A and reducing reactive oxygen species production.
Case Study: Macrooxazoles A-D
In a study focusing on macrooxazoles A-D, isolated from Phoma macrostoma, researchers evaluated their biological activities. These compounds not only inhibited biofilm formation but also displayed cytotoxicity against cancer cell lines. The study emphasized the need for further exploration of these natural products for their therapeutic potential .
Case Study: HUP-55 in Neurodegeneration
HUP-55 was tested in vivo in transgenic mouse models exhibiting Parkinson's disease symptoms. The results indicated significant restoration of motor function and a reduction in oligomerized alpha-synuclein levels in critical brain regions, showcasing the therapeutic promise of oxazole derivatives in neurodegenerative diseases .
Properties
IUPAC Name |
1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFJMYPJJWIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558427 | |
Record name | 1,3-Oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-13-7 | |
Record name | 4-Oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23012-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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